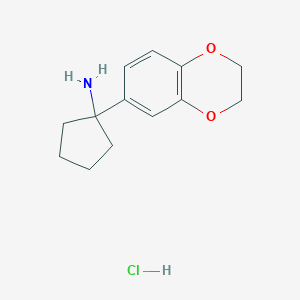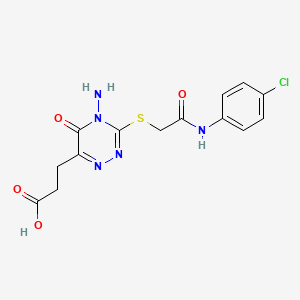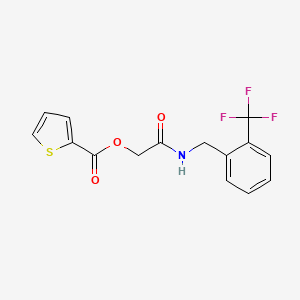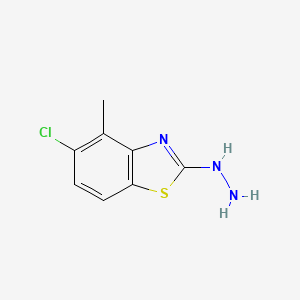
Capmatinib HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capmatinib Hydrochloride, sold under the brand name Tabrecta, is an anticancer medication used primarily for the treatment of metastatic non-small cell lung cancer. This compound targets tumors with mutations that lead to the exon 14 skipping of the MET gene, which codes for the hepatocyte growth factor receptor . Capmatinib Hydrochloride is a kinase inhibitor that blocks the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a multi-step process involving the formation of various intermediates. The synthesis typically involves the following steps:
- Formation of the quinoline intermediate.
- Coupling of the quinoline intermediate with an imidazole derivative.
- Introduction of the fluorine atom to the benzamide structure.
- Final coupling and purification steps to obtain Capmatinib Hydrochloride .
Industrial Production Methods: The industrial production of Capmatinib Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-performance liquid chromatography (HPLC) for purification.
- Controlled reaction conditions such as temperature, pressure, and pH to maximize yield.
- Use of specific catalysts and reagents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Capmatinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Used to study the role of the MET gene in cell signaling and cancer progression.
Medicine: Used in clinical trials for the treatment of various cancers, including non-small cell lung cancer.
Industry: Used in the development of new anticancer therapies and diagnostic tools
Mechanism of Action
Capmatinib Hydrochloride exerts its effects by inhibiting the phosphorylation of both wild-type and mutant variants of the c-Met receptor tyrosine kinase. This inhibition prevents the c-Met-mediated phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells . The primary molecular target of Capmatinib Hydrochloride is the hepatocyte growth factor receptor, which plays a crucial role in cell growth, motility, and differentiation .
Comparison with Similar Compounds
Crizotinib: Another MET inhibitor used for the treatment of non-small cell lung cancer.
Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and other kinases.
Tepotinib: A selective MET inhibitor used for the treatment of non-small cell lung cancer.
Comparison: Capmatinib Hydrochloride is unique in its high selectivity for the MET receptor and its ability to inhibit both wild-type and mutant variants. Compared to Crizotinib and Cabozantinib, Capmatinib Hydrochloride has shown superior efficacy in preclinical models and clinical trials, particularly in patients with MET exon 14 skipping mutations .
Properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)

![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)


![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)




![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
